molecular formula C12H20N2O4 B15265138 tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate

tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B15265138
M. Wt: 256.30 g/mol
InChI Key: UODFVALHSIQXCD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a formyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive formyl group enables further functionalization (e.g., via reductive amination or nucleophilic addition) . The tert-butyloxycarbonyl (Boc) group provides stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)13-6-10(16)14-5-4-9(7-14)8-15/h8-9H,4-7H2,1-3H3,(H,13,17)

InChI Key

UODFVALHSIQXCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable formylpyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical reagent. It can be used to modify proteins and peptides, aiding in the study of protein function and interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. The carbamate linkage can also interact with enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the amine substituents, ring systems, and functional groups. Key comparisons include:

Table 1: Structural Features of Selected Carbamate Derivatives
Compound Name Core Structure Functional Groups Key Applications Reference
tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate Pyrrolidine 3-formyl, Boc-protected amine Intermediate for conjugates N/A
Boc-Gly-Pip (11f) Piperidine Boc-protected amine Peptidomimetics, drug design
Boc-Gly-NMP (11k) 4-Methylpiperazine Boc-protected amine, methyl group Bioactive molecule synthesis
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate Bicyclo[2.2.1]heptane Oxoethyl, Boc-protected amine Rigid scaffold for drug design

Key Observations :

  • Functional Groups : The 3-formyl group in the target compound offers a reactive handle absent in Boc-Gly-NMP (which has a methyl group), enabling selective modifications .
  • Bicyclic Systems: Bicyclo[2.2.1]heptane derivatives (e.g., ) introduce rigidity, enhancing metabolic stability compared to monocyclic analogs .

Insights :

  • Piperidine derivatives (e.g., Boc-Gly-Pip) exhibit higher yields (90%) than 4-methylpiperazine analogs (76%), likely due to reduced steric hindrance .
  • The target compound’s synthesis would require formylpyrrolidine as a starting material, which may introduce challenges in regioselectivity during formylation.

Physicochemical Properties and Stability

Table 3: Physical Properties of Carbamate Derivatives
Compound Name Melting Point (°C) Solubility Stability Reference
Example from 163–166 Low in water Stable under inert gas
Boc-Gly-Pip (11f) Oil (no MP) Organic solvents Boc group acid-labile
This compound Likely oil/low MP Moderate Formyl group reactive Inferred

Analysis :

  • The formyl group may reduce crystallinity (leading to oily consistency) compared to non-polar analogs like Boc-Gly-Pip .

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